VU10010

Description

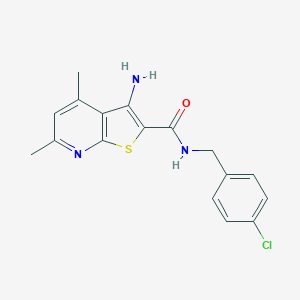

The exact mass of the compound 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRULFHDSFKYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351931 | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-39-3 | |

| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 633283-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Action of VU10010: A Technical Guide to its Allosteric Modulation of the M4 Muscarinic Receptor

For Immediate Release

Nashville, TN – December 13, 2025 – A comprehensive technical guide released today details the mechanism of action of VU10010, a pivotal pharmacological tool in the study of muscarinic acetylcholine receptors. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for potential therapeutic intervention in neurological and psychiatric disorders.

This compound distinguishes itself by binding to a site on the M4 receptor that is distinct from the binding site of the endogenous neurotransmitter, acetylcholine (ACh).[1] This allosteric interaction does not activate the receptor on its own but significantly enhances the receptor's response to ACh. The primary mechanism of this potentiation involves increasing the affinity of the M4 receptor for ACh and improving the efficiency of its coupling to intracellular G-proteins.[1]

Core Mechanism: Positive Allosteric Modulation of the M4 Receptor

This compound is a highly selective positive allosteric modulator of the M4 mAChR. Its mechanism of action is characterized by the following key features:

-

Allosteric Binding: this compound binds to a topographically distinct site from the orthosteric site where acetylcholine (ACh) binds.[1] This was determined through studies showing that this compound does not displace orthosteric radioligands but does enhance the binding of ACh.

-

Potentiation of ACh Response: this compound significantly potentiates the cellular response to ACh. In functional assays, it has been shown to induce a substantial leftward shift in the ACh concentration-response curve, indicating an increased potency of the natural ligand.

-

Increased Affinity for ACh: A primary mechanism of this compound's action is the enhancement of the M4 receptor's affinity for ACh.[1] This leads to a more robust receptor activation at lower concentrations of the endogenous agonist.

-

Enhanced G-protein Coupling: this compound also facilitates more efficient coupling of the M4 receptor to its cognate Gi/o G-proteins upon ACh binding.[1] This improved coupling leads to a more effective downstream signaling cascade.

-

Selectivity: this compound exhibits high selectivity for the M4 receptor subtype, with little to no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).

Quantitative Analysis of this compound Activity

The potentiation effect of this compound on the M4 receptor has been quantified in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 of this compound | ~400 nM | CHO cells expressing rM4 and Gqi5 | Calcium Mobilization | |

| ACh EC50 (in absence of this compound) | 33 nM | Not specified | Not specified | |

| ACh EC50 (in presence of this compound) | 0.7 nM | Not specified | Not specified | |

| Fold Potentiation of ACh Response | 47-fold | CHO cells expressing rM4 and Gqi5 | Calcium Mobilization | [1] |

Signaling Pathways Modulated by this compound

The M4 muscarinic receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by ACh, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound enhances this signaling pathway by potentiating the effects of ACh.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Calcium Mobilization Assay

This assay is used to functionally assess the potentiation of the M4 receptor by this compound. Since the M4 receptor is Gi/o-coupled and does not naturally signal through calcium mobilization, a chimeric G-protein, Gqi5, is co-expressed with the receptor. Gqi5 links the Gi/o-coupled receptor to the Gq pathway, which results in the release of intracellular calcium upon receptor activation. This calcium release can be measured using a fluorescent calcium indicator.

Cell Culture and Plating:

-

CHO-K1 or HEK293 cells are stably co-transfected with the human or rat M4 receptor and the chimeric G-protein Gαqi5.

-

Cells are maintained in standard culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and appropriate selection antibiotics).

-

For the assay, cells are seeded into black, clear-bottom 96- or 384-well microplates and grown to confluence.

Assay Procedure:

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition:

-

A baseline fluorescence reading is taken.

-

This compound or vehicle is added to the wells, and the plate is incubated for a specified time (e.g., 15-30 minutes).

-

An EC20 concentration of acetylcholine is then added to stimulate the M4 receptor.

-

-

Data Acquisition: Fluorescence is measured kinetically using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the effect of this compound on the binding of a radiolabeled ligand to the M4 receptor.

Membrane Preparation:

-

CHO or HEK293 cells expressing the M4 receptor are harvested.

-

Cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined.

Assay Procedure:

-

Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of this compound in the presence of a fixed concentration of acetylcholine.

-

Equilibrium: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp recordings in hippocampal brain slices are used to investigate the effects of this compound on synaptic transmission.

Slice Preparation:

-

Acute hippocampal slices are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

Recording Procedure:

-

Cell Identification: Pyramidal neurons in the CA1 region of the hippocampus are visually identified.

-

Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Synaptic currents (excitatory or inhibitory postsynaptic currents) are recorded in voltage-clamp mode.

-

Drug Application: this compound and the muscarinic agonist carbachol are applied to the slice via the perfusion system to observe their effects on synaptic transmission.

Key Findings from Electrophysiology:

-

Selective potentiation of M4 receptors with this compound increases the carbachol-induced depression of excitatory synaptic transmission in the hippocampus.

-

This effect is not observed at inhibitory synapses, indicating a selective regulation of excitatory circuits by M4 receptor activation.

-

The effect of this compound is absent in M4 knockout mice, confirming its on-target action.

Conclusion

This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the M4 muscarinic acetylcholine receptor. Its mechanism as a selective positive allosteric modulator, characterized by the enhancement of acetylcholine affinity and G-protein coupling, provides a powerful means to probe the function of this receptor subtype. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. The findings from studies utilizing this compound continue to underscore the therapeutic potential of targeting the M4 receptor for a range of central nervous system disorders.

References

An In-Depth Technical Guide to the M4 Receptor Binding Affinity of VU10010

This technical guide provides a comprehensive overview of the binding and functional characteristics of VU10010, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's interaction with the M4 receptor.

Introduction to this compound

This compound, with the chemical name 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. As a PAM, this compound does not bind to the same site as the endogenous agonist, acetylcholine (ACh), but to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to ACh, primarily by increasing the affinity of ACh for the receptor and enhancing its coupling to G-proteins. This mechanism allows for a more nuanced modulation of M4 receptor activity compared to direct agonists.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's activity at the M4 receptor.

Table 1: Functional Potency of this compound at the M4 Receptor

| Parameter | Value | Species | Assay Type | Cell Line | Notes | Reference |

| EC50 | ~400 nM | Rat | Calcium Mobilization | CHO-K1 | In the presence of an EC20 concentration of Acetylcholine. | [1] |

| EC50 of ACh (in the absence of this compound) | 33 nM | Not Specified | Not Specified | Not Specified | - | [2][3] |

| EC50 of ACh (in the presence of this compound) | 0.7 nM | Not Specified | Not Specified | Not Specified | - | [2][3] |

Table 2: Effect of this compound on Acetylcholine (ACh) Binding Affinity

| Parameter | Value | Species | Assay Type | Radioligand | Cell Line | Notes | Reference |

| Fold-shift in ACh affinity | 14-fold decrease in ACh Ki | Rat | Radioligand Binding | [3H]NMS | CHO-K1 | This compound enhances the ability of ACh to displace the radioligand. | [1] |

M4 Muscarinic Acetylcholine Receptor Signaling

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the M4 receptor by an agonist, such as acetylcholine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway plays a crucial role in modulating neuronal excitability.

M4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound at the M4 receptor.

Radioligand Binding Assay (ACh Affinity Determination)

This assay is performed to determine the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.

Objective: To measure the leftward shift in the acetylcholine competition binding curve in the presence of this compound.

Materials:

-

Cell Membranes: CHO-K1 cells stably expressing the rat M4 muscarinic acetylcholine receptor.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Competitor: Acetylcholine (ACh).

-

Modulator: this compound.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl2.

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Plate harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the rat M4 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]NMS (typically near its Kd value).

-

Add increasing concentrations of acetylcholine.

-

Perform parallel experiments in the absence and presence of a fixed concentration of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter mats.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific [3H]NMS binding against the log concentration of acetylcholine for both the this compound-treated and untreated conditions.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for acetylcholine in each condition.

-

Calculate the Ki for acetylcholine using the Cheng-Prusoff equation.

-

The fold-shift in the IC50 or Ki value in the presence of this compound indicates the degree of potentiation of ACh affinity.

-

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of this compound as a positive allosteric modulator. Since the M4 receptor is Gi/o-coupled and does not directly signal through calcium mobilization, a chimeric G-protein (e.g., Gqi5) is co-expressed to link receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.

Objective: To measure the concentration-dependent potentiation of the acetylcholine-induced calcium response by this compound.

Materials:

-

Cells: CHO-K1 cells stably co-expressing the rat M4 receptor and a chimeric G-protein (e.g., Gqi5).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

-

Agonist: Acetylcholine (ACh).

-

Modulator: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed the engineered CHO-K1 cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells.

-

After a short pre-incubation with this compound, add a fixed, sub-maximal (EC20) concentration of acetylcholine.

-

Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

-

Calcium Mobilization Assay Workflow

Synthesis of this compound

Generalized Synthetic Scheme:

-

Gewald Reaction: A substituted nicotinonitrile is reacted with a sulfur source (e.g., elemental sulfur) and an active methylene compound (e.g., a cyanoacetamide derivative) in the presence of a base to form the 3-aminothieno[2,3-b]pyridine core.

-

Amide Coupling: The resulting 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is then coupled with 4-chlorobenzylamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to yield the final product, this compound.

Note: The specific reaction conditions, solvents, temperatures, and purification methods would need to be optimized for this particular synthesis.

Conclusion

This compound is a valuable research tool for studying the M4 muscarinic acetylcholine receptor. Its positive allosteric modulatory activity, characterized by a potentiation of acetylcholine's affinity and function, offers a selective means to investigate the physiological and pathological roles of the M4 receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists engaged in muscarinic receptor research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Potentiation of Acetylcholine Response by VU10010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU10010, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It details the mechanism of action, quantitative effects on acetylcholine response, experimental protocols for its characterization, and the associated signaling pathways.

Core Mechanism of Action

This compound enhances the cellular response to acetylcholine (ACh) by binding to an allosteric site on the M4 receptor, a site distinct from the orthosteric binding site of the endogenous ligand, ACh. This binding event does not activate the receptor on its own but rather induces a conformational change that increases the affinity of the receptor for acetylcholine and improves its coupling to G-proteins.[1][2][3][4] This positive allosteric modulation leads to a significant potentiation of the M4 receptor's response to ACh, resulting in a leftward shift of the acetylcholine concentration-response curve.[1]

Quantitative Data on Acetylcholine Potentiation

The potentiation of the M4 receptor by this compound has been quantified in various in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 of this compound | ~400 nM | Functional Assay (Potentiation of ACh response) | Not specified | [1] |

| ACh EC50 Shift | 47-fold potentiation | Concentration-Response Curve | Not specified | [1][4] |

| ACh Ki Shift | 14-fold decrease | Radioligand Binding Assay | Not specified | [1] |

| ACh EC50 (in absence of this compound) | 33 nM | Functional Assay | Not specified | [2][3] |

| ACh EC50 (in presence of this compound) | 0.7 nM | Functional Assay | Not specified | [2][3] |

Signaling Pathways of the M4 Receptor and this compound's Influence

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound, as a positive allosteric modulator, enhances this canonical signaling cascade in the presence of acetylcholine.

Experimental Workflows and Protocols

The characterization of this compound and similar M4 PAMs involves a series of in vitro assays. Below are the generalized workflows and detailed protocols for two key experiments: the Calcium Mobilization Assay and the Radioligand Binding Assay.

Experimental Workflow for M4 PAM Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VU10010: A Technical Guide for M4 Receptor Allosteric Modulator Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

VU10010, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, has served as a critical chemical scaffold in the development of novel therapeutics for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing key experimental protocols and visualizing relevant biological pathways to inform future drug discovery efforts.

Core Structure and Pharmacological Profile of this compound

This compound is characterized by a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core.[2] It exhibits its effect by binding to an allosteric site on the M4 receptor, which increases the affinity of the receptor for the endogenous neurotransmitter acetylcholine (ACh) and enhances the receptor's coupling to G proteins.[2][3] The lead compound, this compound, has an EC50 of approximately 400 nM and induces a 47-fold leftward shift in the ACh concentration-response curve (CRC) at the M4 receptor.[1][2] Importantly, it shows no agonist activity on its own and is highly selective for the M4 subtype over other muscarinic receptors (M1-M3, M5).[2][3]

Structure-Activity Relationship of this compound Analogs

Systematic chemical modifications of the this compound scaffold have elucidated key structural features governing its potency and efficacy as an M4 PAM. The following tables summarize the quantitative SAR data for various analogs, focusing on substitutions at the benzylamide moiety.

Table 1: SAR of Analogs with Substitutions on the Benzyl Ring

| Compound | Substitution (R) | EC50 (µM) | ACh CRC Fold-Shift |

| This compound | 4-Cl | 0.40 | 47 |

| 7a | H | 0.63 | 8.6 |

| 7d | 3-Cl | 3.7 | - |

| VU0152100 | 4-OCH3 | 0.38 | 70 |

| VU0152099 | 3,4-OCH2O- | 0.40 | 30 |

Data compiled from multiple sources.[1][2]

The data in Table 1 reveals that while the unsubstituted phenyl analog (7a) retains activity, the fold-shift is significantly diminished compared to this compound.[2] Moving the chloro substituent from the 4-position to the 3-position (7d) results in a substantial loss of potency.[2] In contrast, the 4-methoxy (VU0152100) and 3,4-methylenedioxy (VU0152099) analogs maintain or even improve upon the potency and efficacy of the parent compound.[1][2]

Table 2: SAR of Alkylamine and Ether Analogs

| Compound | R Group | % ACh Max (at 10 µM) | EC50 (µM) |

| 9a-p (Alkylamines) | Various alkyl chains | Inactive to < 50% | - |

| 13a-s (Ethers) | Various ether-containing side chains | ~60-90% | - |

| 13k | - | >130% | - |

Data compiled from a study on second-generation analogs.[1]

Further exploration of the SAR involved replacing the benzylamide with alkylamine and ether moieties. The alkylamine series (9a-p) generally showed weak efficacy.[1] However, the ether library (13a-s) yielded several robust potentiators, with compound 13k being particularly notable for its strong potentiation of the M4 receptor response.[1]

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency (EC50) and efficacy (fold-shift) of M4 PAMs.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the typically Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release upon activation.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The test compound (e.g., this compound or an analog) is added to the wells at various concentrations.

-

Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The fluorescence data is normalized to the maximum response induced by a saturating concentration of acetylcholine. EC50 and fold-shift values are calculated using a non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric (acetylcholine binding site) or an allosteric site on the M4 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the rat M4 receptor.

-

Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]N-methylscopolamine ([3H]NMS), in a binding buffer.

-

Competition Binding: To determine if the test compound binds to the orthosteric site, increasing concentrations of the unlabeled compound are added to the reaction mixture to compete with the radioligand.

-

Allosteric Modulation of Agonist Binding: To assess the effect on agonist affinity, the binding of [3H]NMS is competed with increasing concentrations of acetylcholine in the presence and absence of a fixed concentration of the allosteric modulator.[2]

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data from competition binding experiments are analyzed to determine the inhibitory constant (Ki) of the test compound. A lack of displacement of the orthosteric antagonist suggests an allosteric binding site.[2] The shift in the acetylcholine competition curve in the presence of the modulator indicates an increase in agonist affinity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

References

- 1. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VU10010 in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor expressed in key brain regions implicated in central nervous system (CNS) disorders.[1][2] As a PAM, this compound does not activate the M4 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3][4] This allosteric mechanism offers the potential for a more nuanced modulation of cholinergic signaling, preserving the temporal and spatial dynamics of endogenous neurotransmission, a desirable characteristic for therapeutic agents targeting the CNS.[3] The selective activation of M4 receptors is a promising strategy for the treatment of conditions such as schizophrenia and Alzheimer's disease.[1][5] However, the therapeutic development of this compound itself has been hampered by unfavorable physicochemical properties that limit its bioavailability and CNS penetration.[1] This has led to its use as a crucial pharmacological tool and a scaffold for the development of second-generation M4 PAMs with improved drug-like properties.[1][2]

Core Data Presentation

In Vitro Pharmacology of this compound and its Analogs

| Compound | Target | Assay Type | EC50 (nM) | ACh CRC Fold-Shift | Intrinsic Agonist Activity | Reference |

| This compound | rat M4 | Ca2+ mobilization | 400 ± 100 | 47 | No | [2] |

| VU0152099 | rat M4 | Ca2+ mobilization | 403 ± 117 | 30 | No | [2] |

| VU0152100 | rat M4 | Ca2+ mobilization | 380 ± 93 | 70 | No | [2] |

CRC: Concentration-Response Curve

Physicochemical Properties

| Compound | Property | Value | Implication | Reference |

| This compound | log P | ~4.5 | Poor physicochemical properties, hindering in vivo studies | [1] |

Mechanism of Action and Signaling Pathways

This compound binds to an allosteric site on the M4 muscarinic acetylcholine receptor.[1] This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and enhances its coupling to G proteins.[1] The potentiation of the M4 ACh concentration-response curve (CRC) is a hallmark of its activity, with studies showing a 47-fold potentiation.[1][2] In cellular systems, this enhanced signaling can be observed through downstream effects such as the modulation of ion channels.[1] Specifically, the selective potentiation of M4 by this compound has been shown to increase carbachol-induced depression at excitatory synapses, an effect that was absent in M4 knockout mice, confirming the specificity of its action.[1]

Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay is a common method to assess the activity of Gq-coupled receptors, or in the case of Gi/o-coupled receptors like M4, by co-expressing a chimeric G protein (e.g., Gqi5) that redirects the signal through a calcium pathway.

Objective: To determine the potency (EC50) and efficacy (fold-shift) of M4 PAMs.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well cell culture plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl ester, in the presence of an organic anion transporter inhibitor like probenecid to prevent dye leakage.

-

Compound Addition: Test compounds (e.g., this compound and its analogs) are added at various concentrations to the cells.

-

Agonist Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (e.g., EC20) of acetylcholine is added to stimulate the M4 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the log concentration of the test compound. The EC50 values and the fold-shift of the ACh concentration-response curve are calculated.[2]

Radioligand Binding Assay

This assay is used to determine if a compound binds to the same site as the natural ligand (orthosteric) or a different site (allosteric) and to measure its effect on the binding of the natural ligand.

Objective: To confirm the allosteric mechanism of action of M4 PAMs.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the rat M4 receptor.

-

Radioligand Incubation: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]N-methylscopolamine ([3H]NMS), at a fixed concentration.

-

Compound Addition: Increasing concentrations of the test M4 PAM (e.g., VU0152099, VU0152100) and a known orthosteric antagonist (e.g., atropine) are added to separate reactions.

-

Equilibrium Binding: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The ability of the test compounds to displace the radioligand is analyzed. Allosteric modulators typically do not fully displace the orthosteric ligand but can modulate its binding affinity. The effect on acetylcholine's ability to displace the radioligand is also assessed to determine changes in agonist affinity.[1]

Structure-Activity Relationship (SAR) and Chemical Optimization

The initial discovery of this compound as a potent and selective M4 PAM was a significant step forward.[1] However, its poor physicochemical properties, particularly a high logP of ~4.5, rendered it unsuitable for in vivo studies due to formulation difficulties and lack of CNS penetration.[1] This necessitated a chemical optimization program to develop analogs with improved drug-like properties.

The core scaffold of this compound is a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.[1] Structure-activity relationship (SAR) studies focused on modifying various positions of this scaffold to enhance properties like solubility and metabolic stability while retaining M4 potency and selectivity.[2] This led to the development of centrally penetrant analogs such as VU0152099 and VU0152100.[1] These efforts involved techniques like solution-phase parallel synthesis to create libraries of analogs for screening.[1]

Relevance to CNS Disorders

The M4 muscarinic receptor is a key regulator of synaptic transmission in brain regions associated with cognition and psychosis, such as the hippocampus and striatum.[1][6] Preclinical and clinical evidence suggests that activating M4 receptors could be a viable therapeutic strategy for CNS disorders.[1][5]

-

Schizophrenia: Altered M4 receptor expression has been observed in the hippocampus of schizophrenic patients.[1] M4 receptors modulate dopamine release, and their activation can counteract the dopamine hyperfunction thought to underlie the positive symptoms of schizophrenia.[1] The development of M4 PAMs like the successors to this compound aims to provide a novel antipsychotic treatment with a potentially better side-effect profile than existing medications.[1][5]

-

Alzheimer's Disease: The degeneration of cholinergic neurons is a well-established pathological hallmark of Alzheimer's disease, leading to cognitive deficits.[7] Enhancing cholinergic signaling through the selective potentiation of M4 receptors, along with M1 receptors, is a promising approach to improve cognitive function in these patients.[5]

While this compound itself is not a clinical candidate, its role as a pioneering M4 PAM has been instrumental in validating the M4 receptor as a therapeutic target and in guiding the development of new chemical entities with the potential to treat these debilitating CNS disorders.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric activators of muscarinic receptors as novel approaches for treatment of CNS disordersw - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning | Journal of Neuroscience [jneurosci.org]

The Role of VU10010 and Related M4 Positive Allosteric Modulators in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments primarily target the dopamine D2 receptor, there is a significant unmet need for therapies with improved efficacy and fewer side effects. The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target, and selective positive allosteric modulators (PAMs) of this receptor, such as VU10010 and its analogs, represent a novel approach. This technical guide provides an in-depth overview of the preclinical research on this compound and related M4 PAMs in the context of schizophrenia. It details their mechanism of action, summarizes key quantitative pharmacological data, outlines experimental protocols used in their evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Muscarinic Hypothesis of Schizophrenia

The dopamine hypothesis has long been the cornerstone of schizophrenia research and treatment.[1] It posits that hyperactivity of dopaminergic signaling in the striatum contributes to positive symptoms, while hypoactivity in the cortex is associated with negative and cognitive symptoms.[1] However, the limitations of dopamine-centric therapies have spurred investigation into alternative neurotransmitter systems. The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has garnered significant attention.[1][2][3]

Post-mortem studies have revealed alterations in M1 and M4 receptor expression in the brains of individuals with schizophrenia.[1][3] Furthermore, the antipsychotic efficacy of clozapine, which has a complex pharmacology that includes muscarinic receptor activity, supports the therapeutic potential of targeting this system.[1] Specifically, activation of M1 and M4 receptors is thought to modulate dopamine release and neuronal excitability in key brain circuits implicated in schizophrenia.[2][4]

Positive allosteric modulators (PAMs) offer a refined therapeutic strategy. Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, potentiating the effect of the endogenous agonist, acetylcholine (ACh).[5][6] This mechanism offers greater spatial and temporal precision, potentially reducing the side effects associated with non-selective muscarinic agonists.[6] this compound was one of the first highly selective M4 PAMs to be identified, paving the way for the development of centrally penetrant analogs with antipsychotic-like properties.[5][7]

Mechanism of Action of this compound and M4 PAMs

This compound and its analogs are positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[5][8] M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.[6]

Signaling Pathway

Activation of M4 receptors by acetylcholine, potentiated by a PAM like this compound, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

In the striatum, M4 receptors are located on cholinergic interneurons and medium spiny neurons.[4] Their activation can reduce acetylcholine release and modulate dopamine D2 receptor signaling, ultimately leading to a reduction in dopamine release in the nucleus accumbens.[4][9][10] This reduction in striatal dopamine is thought to be a key mechanism underlying the antipsychotic-like effects of M4 PAMs.[10][11]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its more centrally penetrant analogs, VU0152099 and VU0152100.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | EC50 (nM) | Fold Potentiation of ACh | Selectivity | Reference |

| This compound | M4 | Calcium Mobilization | ~400 | 47-fold | No activity at other mAChR subtypes | [5] |

| VU0152099 | M4 | Calcium Mobilization | 403 ± 117 | Not specified | Devoid of activity at other mAChR subtypes | [5] |

| VU0152100 | M4 | Calcium Mobilization | 380 ± 93 | Not specified | Devoid of activity at other mAChR subtypes | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Compound | Animal Model | Dosing | Cmax (plasma) | Cmax (brain) | Efficacy Model | Effect | Reference |

| VU0152099 | Rat (Sprague-Dawley) | 56.6 mg/kg i.p. | ~1000 ng/mL | ~400 ng/g | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion | [5] |

| VU0152100 | Rat (Sprague-Dawley) | 56.6 mg/kg i.p. | ~1200 ng/mL | ~600 ng/g | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion | [5][9] |

| VU0152100 | Rat | Not specified | Not specified | Not specified | Amphetamine-induced ↑ Dopamine in NAc | Reversal of dopamine increase | [9][10] |

Note: EC50 is the half-maximal effective concentration. Cmax is the maximum concentration. i.p. is intraperitoneal. NAc is the nucleus accumbens.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and related M4 PAMs.

In Vitro Assays

This assay is used to determine the potency of M4 PAMs.[5][12]

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor. To enable a calcium response from the Gi-coupled M4 receptor, the cells are often co-transfected with a chimeric G-protein such as Gqi5.[13]

-

Procedure:

-

Cells are plated in 96- or 384-well plates and incubated overnight.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Cells are washed to remove excess dye.

-

The test compound (e.g., this compound) is added at various concentrations and pre-incubated for a short period (e.g., 1.5-2 minutes).[12]

-

An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells.[5][13]

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[12]

-

Data are analyzed to determine the EC50 of the PAM.

-

In Vivo Assays

This is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[9][14]

-

Procedure:

-

Animals are habituated to the testing environment (e.g., open-field arenas).

-

The test compound (e.g., VU0152100) or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a pre-treatment period, amphetamine (a psychostimulant that induces hyperlocomotion) is administered.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated activity monitors.

-

The ability of the test compound to reverse amphetamine-induced hyperlocomotion is assessed.

-

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[9][15]

-

Animals: Adult male Sprague-Dawley rats.[9]

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens or other brain regions of interest.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

After a baseline collection period, the test compound and/or amphetamine is administered.

-

Dialysate samples are collected at regular intervals.

-

Neurotransmitter concentrations (e.g., dopamine) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in neurotransmitter levels from baseline are calculated.

-

Conclusion and Future Directions

This compound and its centrally penetrant analogs have been instrumental as tool compounds in validating the M4 muscarinic receptor as a viable target for the treatment of schizophrenia. Preclinical studies have demonstrated that selective positive allosteric modulation of M4 receptors can produce antipsychotic-like effects, likely through the modulation of striatal dopamine release.

The development of M4 PAMs with improved pharmacokinetic properties continues to be an active area of research. Future studies will likely focus on:

-

Cognitive Enhancement: Investigating the potential of M4 PAMs to address the cognitive deficits associated with schizophrenia, which are poorly managed by current medications.

-

Combination Therapies: Exploring the synergistic effects of M4 PAMs when co-administered with existing antipsychotics or M1 PAMs.

-

Translational Studies: Advancing lead M4 PAM candidates into clinical trials to assess their safety and efficacy in patients with schizophrenia.

The targeted approach of using selective PAMs like this compound represents a significant step forward in the development of novel and more effective treatments for schizophrenia, offering hope for improved outcomes for individuals living with this challenging disorder.

References

- 1. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. | Patel Lab [vumc.org]

- 12. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to M1 Receptor PAMs in Alzheimer's Disease

An In-Depth Technical Guide on VU-Series M1 Positive Allosteric Modulators in Alzheimer's Disease Models

This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action for Vanderbilt University-developed M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs), specifically VU0486846 and VU0467319 (also known as VU319), in the context of Alzheimer's disease (AD) research. This document is intended for researchers, scientists, and drug development professionals.

Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the accumulation of β-amyloid (Aβ) plaques and neurofibrillary tangles, as well as cholinergic system dysfunction. The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target for AD therapy due to its high expression in cognitive centers of the brain, such as the hippocampus and cortex, and its role in learning and memory. Unlike direct agonists which can cause significant side effects by activating other muscarinic receptor subtypes, M1 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more targeted therapeutic approach. The compounds VU0486846 and VU0467319 (VU319) have emerged as promising M1 PAMs with demonstrated efficacy in various preclinical AD models.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU0486846 and VU0467319, as well as their efficacy in preclinical models of AD.

Table 1: In Vitro Pharmacology of VU-Series M1 PAMs

| Compound | Parameter | Value | Species | Reference |

| VU0467319 (VU319) | M1 PAM EC₅₀ | 492 ± 2.9 nM | Human | |

| M1 Agonism EC₅₀ | > 30 µM | Human | ||

| % ACh Max Response | 71.3 ± 9.9% | Human | ||

| VU0486846 | M1 PAM EC₅₀ | 0.31 µM (31 |

Discovery and Development of VU10010: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU10010 is a pivotal chemical probe that has significantly advanced our understanding of the M4 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for potential therapeutic intervention in disorders such as schizophrenia.[1][2] Identified as a potent and selective positive allosteric modulator (PAM) of the M4 receptor, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh).[2][3][4] This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and developmental challenges of this compound, presenting detailed experimental protocols and structured data to support further research in this area.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its structurally related analogs.

Table 1: Physicochemical and In Vitro Pharmacological Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-Amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | [5] |

| Molecular Formula | C₁₇H₁₆ClN₃OS | [5] |

| Molecular Weight | 345.85 g/mol | [5] |

| LogP | ~4.5 | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [5] |

| M4 Receptor EC₅₀ (ACh) | 33 nM (in the absence of this compound) | [5][6] |

| M4 Receptor EC₅₀ (ACh) | 0.7 nM (in the presence of this compound) | [5][6] |

| M4 ACh CRC Fold-Shift | 47-fold | [2][3][4] |

| Activity at other mAChRs | No activation of other mAChR subtypes. | [3][4] |

Table 2: Comparative In Vitro Data for this compound and its Analogs

| Compound | M4 EC₅₀ (nM) | M4 ACh CRC Fold-Shift | Reference |

| This compound | ~400 | 47x | |

| VU0152099 | 403 ± 117 | 30x | |

| VU0152100 | 380 ± 93 | 70x |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay was employed to determine the binding affinity of this compound to the M4 receptor and to assess its allosteric mechanism.

a. Membrane Preparation:

-

CHO or HEK-293 cells stably expressing the human or rat M4 receptor are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The cell suspension is homogenized on ice.

-

The homogenate is centrifuged at 1,000 x g for 5 minutes at 4°C to remove nuclei.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

The final pellet is resuspended in an appropriate buffer, and protein concentration is determined using a BCA assay.[3]

b. Competition Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

Each well contains:

-

150 µL of the membrane suspension (typically 3-20 µg of protein).

-

50 µL of the radioligand, [³H]N-methylscopolamine ([³H]NMS), at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), a high concentration of a non-selective muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of the test compound (this compound).

-

-

The plate is incubated at 30°C for 60-90 minutes with gentle agitation.[3]

-

The incubation is terminated by rapid vacuum filtration through a PEI-soaked glass fiber filter mat.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Data is analyzed to determine the IC₅₀ and subsequently the Ki of the test compound.[3]

Calcium Mobilization Assay (FLIPR)

This functional assay measures the potentiation of the M4 receptor's response to acetylcholine by this compound.

a. Cell Preparation:

-

CHO cells co-expressing the M4 receptor and a chimeric G-protein (Gqi5) are plated in 384-well microplates. The Gqi5 protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

-

Cells are incubated overnight to allow for adherence.

b. Dye Loading:

-

The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A no-wash protocol can also be utilized.[7]

-

Probenecid may be included to prevent the active transport of the dye out of the cells.

-

The plate is incubated in the dark to allow for dye loading.

c. FLIPR Assay:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The test compound (this compound) is added to the wells, and the plate is pre-incubated.

-

An EC₂₀ concentration of acetylcholine is then added to stimulate the M4 receptors.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.

-

The potentiation by the test compound is calculated as the fold-shift in the EC₅₀ of the acetylcholine concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to investigate the effects of this compound on synaptic transmission in a more physiologically relevant setting.

a. Slice Preparation:

-

Hippocampal brain slices are prepared from rodents.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices (typically 300-400 µm thick) are cut using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

b. Recording:

-

A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Pyramidal neurons in the CA1 region of the hippocampus are visualized using a microscope with infrared differential interference contrast optics.

-

A glass micropipette with a resistance of 3-7 MΩ, filled with an intracellular solution, is used to form a giga-ohm seal with the membrane of a neuron.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Synaptic currents are recorded in voltage-clamp mode. Excitatory postsynaptic currents (EPSCs) are typically recorded at a holding potential of -70 mV.

-

The effect of this compound is assessed by applying it to the perfusion bath in the presence of a muscarinic agonist like carbachol and observing the change in the frequency and/or amplitude of synaptic currents.[2]

Visualizations

M4 Muscarinic Receptor Signaling Pathway

Caption: M4 receptor signaling pathway potentiated by this compound.

Experimental Workflow for this compound Characterization

Caption: Characterization and development workflow for this compound.

Logical Relationship in the Development of M4 PAMs

Caption: Logical progression from this compound to improved M4 PAMs.

Conclusion

This compound was a seminal discovery in the field of muscarinic receptor pharmacology, establishing the feasibility of developing highly selective allosteric modulators for the M4 subtype. While its own therapeutic potential was limited by unfavorable physicochemical properties that precluded in vivo studies, it served as an invaluable research tool and a critical starting point for the development of a new generation of M4 PAMs with improved drug-like properties. The data and protocols presented herein are intended to provide a comprehensive resource for researchers continuing to explore the therapeutic promise of M4 receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the VU10010 Allosteric Binding Site on the M4 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR), is a critical target in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3] Unlike orthosteric ligands that bind to the highly conserved acetylcholine (ACh) binding site, allosteric modulators offer a more nuanced approach by binding to a topographically distinct site. This allows for greater subtype selectivity and a modulation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of cholinergic signaling.[2] VU10010 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor, significantly enhancing the receptor's response to ACh.[4] This guide provides a comprehensive overview of the this compound allosteric binding site, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and related compounds in modulating M4 receptor activity.

Table 1: In Vitro Pharmacology of this compound at the M4 Receptor

| Parameter | Value | Description | Reference |

| EC50 | ~400 nM | The concentration of this compound that produces half-maximal potentiation of the ACh response. | [4] |

| ACh Potentiation | 47-fold | The fold-increase in the potency of acetylcholine in the presence of this compound. | [4] |

| ACh EC50 (in presence of this compound) | 0.7 nM | The potency of acetylcholine when co-applied with this compound. | [5] |

| ACh EC50 (in absence of this compound) | 33 nM | The baseline potency of acetylcholine at the M4 receptor. | [5] |

| Mechanism of Action | Positive Allosteric Modulator | Binds to an allosteric site to increase the affinity of ACh and enhance coupling to G-proteins. | [4][5] |

| Subtype Selectivity | No activation of other mAChR subtypes | This compound is highly selective for the M4 receptor. | [4] |

Table 2: Effect of M4 PAMs on Acetylcholine (ACh) Affinity

| Compound | Fold-Shift in ACh Potency | ACh Ki (Vehicle) | ACh Ki (in presence of PAM) | Reference |

| VU0152099 | ~24-fold | 252 ± 17.9 nM | 10.4 ± 0.91 nM | [4] |

| VU0152100 | ~21-fold | 252 ± 17.9 nM | 12.2 ± 0.49 nM | [4] |

Note: VU0152099 and VU0152100 are centrally penetrant analogs of this compound.[4]

M4 Receptor Signaling Pathways

Activation of the M4 receptor, potentiated by this compound, primarily initiates signaling through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][6] However, at higher agonist concentrations, M4 receptors can also couple to Gs, causing an increase in cAMP.[6] Additionally, M4 receptor activation can modulate other signaling cascades, including the phosphoinositide 3-kinase (PI3K) pathway.

Caption: M4 receptor signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric modulators. Below are synthesized protocols for key experiments based on published literature.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of this compound and its effect on the binding of orthosteric ligands.

a) [3H]N-methylscopolamine ([3H]NMS) Displacement Assay:

This assay determines if this compound binds to the orthosteric site by assessing its ability to displace a radiolabeled antagonist.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add a fixed concentration of [3H]NMS (e.g., 0.1 nM).[4]

-

Add increasing concentrations of this compound or a known orthosteric antagonist like atropine (for a positive control).[4]

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the Ki value. As this compound is an allosteric modulator, it is not expected to displace [3H]NMS.[4]

-

b) Agonist Affinity Shift Assay:

This assay measures the ability of this compound to enhance the binding affinity of an orthosteric agonist like acetylcholine.

-

Protocol:

-

Follow the same membrane preparation and binding assay procedure as for the [3H]NMS displacement assay.

-

Use a fixed concentration of this compound (or vehicle control).

-

Add increasing concentrations of acetylcholine to compete with a fixed concentration of [3H]NMS.[4]

-

-

Data Analysis:

-

Compare the ACh competition curves in the presence and absence of this compound.

-

A leftward shift in the ACh curve in the presence of this compound indicates a positive cooperativity and an increase in ACh affinity.[4] The magnitude of this shift can be quantified.

-

Caption: Workflow for radioligand binding assays.

Functional Assays

Functional assays measure the downstream consequences of receptor activation and are essential for characterizing the potentiation effect of this compound.

a) Calcium Mobilization Assay:

This assay is suitable for M4 receptors engineered to couple to the Gq pathway, leading to a measurable increase in intracellular calcium.

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK-293) co-expressing the M4 receptor and a promiscuous G-protein like Gα15.

-

Plate cells in a 96-well or 384-well plate.

-

-

Assay Protocol:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence.

-

Add varying concentrations of this compound followed by a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine. Alternatively, add a fixed concentration of this compound followed by a full dose-response curve of acetylcholine.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the potentiation of the acetylcholine response by this compound.

-

Determine the EC50 of this compound for potentiation and the fold-shift in the acetylcholine dose-response curve.

-

b) [35S]GTPγS Binding Assay:

This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Membrane Preparation:

-

Prepare cell membranes from M4-expressing cells as described for the radioligand binding assay.

-

-

Assay Protocol:

-

Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of acetylcholine in the presence or absence of a fixed concentration of this compound.

-

Incubate to allow for G-protein activation and [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the acetylcholine concentration.

-

Analyze the data to determine the potentiation of acetylcholine-stimulated [35S]GTPγS binding by this compound.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues that form the allosteric binding site for this compound.

-

Identification of Potential Binding Site Residues:

-

Based on homology modeling with other GPCRs with known allosteric sites or through computational docking simulations, identify candidate amino acid residues in the extracellular loops and transmembrane domains of the M4 receptor that may interact with this compound.

-

-

Mutagenesis Protocol:

-

Use a commercially available site-directed mutagenesis kit to introduce point mutations into the cDNA of the M4 receptor, typically changing the candidate residue to an alanine.

-

Verify the mutation by DNA sequencing.

-

-

Functional Characterization of Mutants:

-

Transfect cells with the wild-type or mutant M4 receptor constructs.

-

Perform radioligand binding and functional assays as described above to assess the impact of the mutation on the binding and potentiating activity of this compound.

-

-

Data Interpretation:

-

A significant reduction or loss of this compound's ability to potentiate the acetylcholine response in a mutant receptor suggests that the mutated residue is a critical component of the allosteric binding site.

-

Caption: Workflow for site-directed mutagenesis studies.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the therapeutic potential of M4 receptor modulation. Its high selectivity and potentiation of the endogenous agonist highlight the advantages of an allosteric approach in drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound and other M4 allosteric modulators, ultimately advancing the development of novel treatments for complex neurological and psychiatric disorders. Further research, particularly site-directed mutagenesis studies specifically focused on this compound, will be instrumental in precisely defining its binding site and mechanism of action.

References

- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]